![molecular formula C22H25Br B14505138 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene CAS No. 62856-18-2](/img/structure/B14505138.png)
1-Bromo-4-[(4-octylphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[(4-octylphenyl)ethynyl]benzene is an organic compound with the molecular formula C22H29Br It is a derivative of benzene, characterized by the presence of a bromine atom and an ethynyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene typically involves the following steps:
Bromination: The starting material, 4-[(4-octylphenyl)ethynyl]benzene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Sonogashira Coupling: An alternative method involves the Sonogashira coupling reaction, where 4-bromo-1-iodobenzene reacts with 4-octylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination or coupling reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products include 4-[(4-octylphenyl)ethynyl]aniline or 4-[(4-octylphenyl)ethynyl]thiophenol.
Oxidation: Products include 4-[(4-octylphenyl)ethynyl]benzaldehyde.
Reduction: Products include 4-[(4-octylphenyl)ethenyl]benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[(4-octylphenyl)ethynyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene involves its interaction with molecular targets through its bromine and ethynyl groups. These functional groups enable the compound to participate in various chemical reactions, forming covalent bonds with target molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and oxidative addition, depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-ethynylbenzene: Similar structure but lacks the octyl group, resulting in different physical and chemical properties.
1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene: Contains an ethoxy group instead of an octyl group, affecting its reactivity and applications.
1-Bromo-4-ethylbenzene: Lacks the ethynyl group, leading to different reactivity and uses.
Uniqueness: 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene is unique due to the presence of both the bromine and ethynyl groups, along with the long octyl chain. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62856-18-2 |
|---|---|
Molekularformel |
C22H25Br |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-octylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H25Br/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)13-14-21-15-17-22(23)18-16-21/h9-12,15-18H,2-8H2,1H3 |
InChI-Schlüssel |
PBNFFYFKKJPFJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
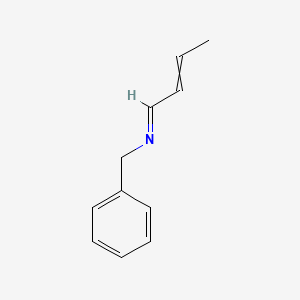

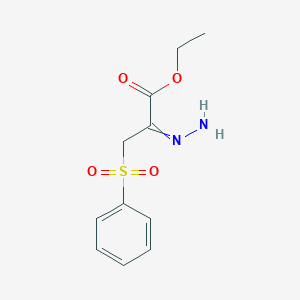
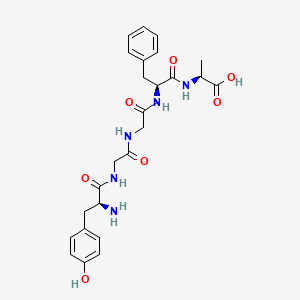
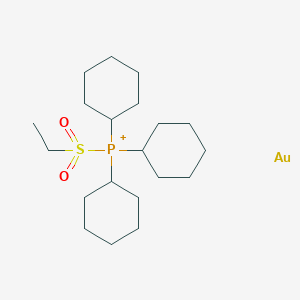
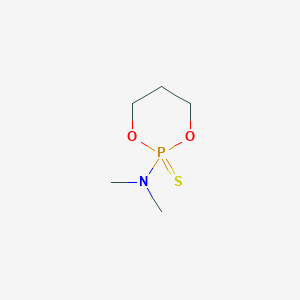
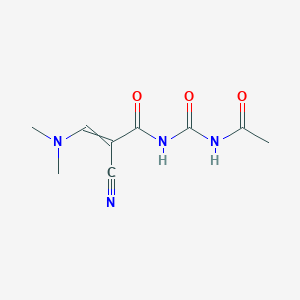
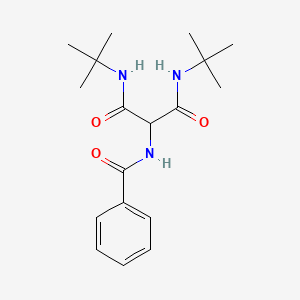
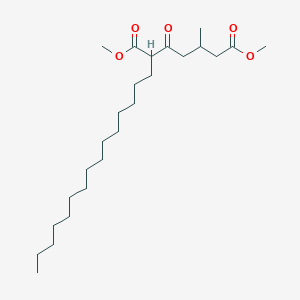
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
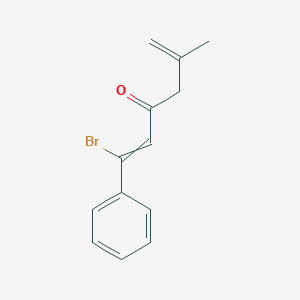
![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)
